Cas no 849935-85-9 (O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate)
O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- (3S,4R)-1-tert-Butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate
- (4R)-3-ethyl-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3S,4R)-
- (3S,4R)-1-(tert-butoxycarbonyl)-3-ethyl-4-hydroxypyrrolidine-3-carboxylic acid
- S11-0055
- O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate
- 1-(1,1-Dimethylethyl) 3-ethyl (3S,4R)-4-hydroxy-1,3-pyrrolidinedicarboxylate (ACI)
- 1-tert-butyl 3-ethyl trans-4-hydroxypyrrolidine-1,3-dicarboxylate
- F76814
- 1-O-tert-butyl 3-O-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate
- trans-1-tert-butyloxycarbonyl-3-ethoxycarbonyl-4-hydroxypyrrolidine
- MFCD23105897
- trans-1-tert-Butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate
- AKOS016015885
- 1-(Tert-butyl) 3-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate
- ZIB93583
- CS-0363711
- 849935-85-9
- SCHEMBL19063793
-
- Inchi: 1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m0/s1
- InChI Key: JHBUFXKTKCCCKA-IUCAKERBSA-N
- SMILES: C([C@@H]1[C@@H](O)CN(C(=O)OC(C)(C)C)C1)(=O)OCC
Computed Properties
- Exact Mass: 259.14200
- Monoisotopic Mass: 259.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.1A^2
- XLogP3: 1
Experimental Properties
- Density: 1.222g/cm3
- Boiling Point: 400.051ºC at 760 mmHg
- Flash Point: 400.051 °C at 760 mmHg
- Refractive Index: 1.512
- PSA: 76.07000
- LogP: 0.71520
O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B945270-100mg |
(3S,4R)-1-tert-Butyl 3-Ethyl 4-Hydroxypyrrolidine-1,3-dicarboxylate |
849935-85-9 | 100mg |
150.00 | 2021-08-15 | ||
| TRC | B945270-250mg |
(3S,4R)-1-tert-Butyl 3-Ethyl 4-Hydroxypyrrolidine-1,3-dicarboxylate |
849935-85-9 | 250mg |
$ 873.00 | 2023-04-18 | ||
| TRC | B945270-1g |
(3S,4R)-1-tert-Butyl 3-Ethyl 4-Hydroxypyrrolidine-1,3-dicarboxylate |
849935-85-9 | 1g |
$ 3000.00 | 2023-09-08 | ||
| TRC | B945270-50mg |
(3S,4R)-1-tert-Butyl 3-Ethyl 4-Hydroxypyrrolidine-1,3-dicarboxylate |
849935-85-9 | 50mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B945270-500mg |
(3S,4R)-1-tert-Butyl 3-Ethyl 4-Hydroxypyrrolidine-1,3-dicarboxylate |
849935-85-9 | 500mg |
$ 1499.00 | 2023-04-18 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2078-1G |
O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate |
849935-85-9 | 95% | 1g |
¥ 7,260.00 | 2023-04-13 | |
| 1PlusChem | 1P00G321-100mg |
(3S,4R)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate |
849935-85-9 | 98% | 100mg |
$254.00 | 2024-04-21 | |
| 1PlusChem | 1P00G321-250mg |
(3S,4R)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate |
849935-85-9 | 98% | 250mg |
$444.00 | 2024-04-21 | |
| 1PlusChem | 1P00G321-1g |
(3S,4R)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate |
849935-85-9 | 98% | 1g |
$1199.00 | 2024-04-21 | |
| A2B Chem LLC | AH49657-100mg |
(3S,4R)-1-Tert-Butyl 3-Ethyl 4-Hydroxypyrrolidine-1,3-Dicarboxylate |
849935-85-9 | 95% | 100mg |
$241.00 | 2025-08-06 |
O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate Suppliers
O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate
Recent Advances in the Study of O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate (CAS: 849935-85-9)
The compound O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate (CAS: 849935-85-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral pyrrolidine derivative serves as a critical intermediate in the synthesis of various biologically active molecules, including protease inhibitors and other therapeutic agents. Its unique stereochemistry and functional group arrangement make it a versatile building block for drug discovery and development.
Recent studies have focused on optimizing the synthetic routes for this compound to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel asymmetric synthesis approach using enzymatic resolution, achieving >99% enantiomeric excess. This advancement addresses previous challenges in stereocontrol during large-scale production, making the compound more accessible for pharmaceutical applications.
In drug development, researchers have utilized 849935-85-9 as a key precursor for HIV-1 protease inhibitors. The hydroxyl group at the 4-position and the carboxylate moieties provide essential pharmacophores that interact with the protease active site. Structural modifications based on this scaffold have shown improved binding affinity and reduced side effects in preclinical trials.
Another emerging application involves the compound's use in radiopharmaceuticals. The tert-butyl and ethyl ester groups allow for facile labeling with fluorine-18, making it a potential candidate for PET imaging probes targeting neurological disorders. Recent in vivo studies have demonstrated promising blood-brain barrier penetration and target specificity.
From a safety perspective, toxicological evaluations of 849935-85-9 and its derivatives have shown favorable profiles in acute and subchronic studies. The compound exhibits good metabolic stability, with the ester groups undergoing predictable hydrolysis in physiological conditions. These characteristics support its continued investigation as a pharmaceutical intermediate.
Looking forward, several research groups are exploring the incorporation of this pyrrolidine scaffold into covalent inhibitors and PROTACs (proteolysis targeting chimeras). The hydroxyl group provides an attachment point for linker molecules, enabling the development of targeted protein degradation strategies. Early results suggest potential applications in oncology and neurodegenerative diseases.
The pharmaceutical industry has shown increasing interest in this compound, with multiple patent applications filed in 2022-2023 covering novel synthetic methods and therapeutic applications. As research continues, O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate is poised to play an expanding role in the development of next-generation therapeutics.
849935-85-9 (O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)